4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Imatinib synthesis Intermediate chemistry Reductive amination

Procure 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (CAS 439691-80-2) for imatinib analog synthesis, fragment-based inhibitor development, or N-methylpiperazinyl flavone research. The para-substituted methylene spacer geometry is essential for target binding in Bcr-Abl inhibitors and cannot be substituted with direct N-aryl analogs (e.g., CAS 27913-99-1). Verify ≥97% purity and store at 2-8°C under inert gas. Available from global suppliers in research-scale quantities.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 439691-80-2
Cat. No. B1599463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
CAS439691-80-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C=O
InChIInChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3
InChIKeyDJJFKXUSAXIMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS 439691-80-2: Structural Identity and Procurement-Relevant Specifications


4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (CAS 439691-80-2) is a para-substituted benzaldehyde derivative featuring a 4-methylpiperazin-1-ylmethyl moiety attached to the aromatic ring. Its molecular formula is C₁₃H₁₈N₂O with a molecular weight of 218.29 g/mol . The compound serves primarily as a synthetic building block and intermediate, most notably in the preparation of imatinib derivatives and N-methylpiperazinyl flavones . Commercial availability includes grades with ≥97% purity, with packaging options ranging from 250 mg to 5 g . The compound is classified as hazardous (H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage), requiring appropriate handling and storage at 2-8°C under sealed conditions [1].

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS 439691-80-2: Structural Determinants Preventing Interchangeability with In-Class Analogs


Compounds within the N-methylpiperazine-benzaldehyde family cannot be substituted indiscriminately due to critical structural differences that alter physicochemical properties, reactivity, and intended synthetic utility. The target compound (CAS 439691-80-2) bears a methylene spacer (-CH₂-) between the benzaldehyde core and the piperazine nitrogen, distinguishing it from directly N-aryl-linked analogs such as 4-(4-methylpiperazino)benzaldehyde (CAS 27913-99-1) . This single-carbon spacer modifies electronic distribution, conformational flexibility, and hydrogen-bonding potential, directly impacting reaction outcomes in multistep syntheses. Furthermore, regioisomeric variants (para- vs. meta-substituted) present divergent geometric constraints that affect subsequent coupling reactions and molecular recognition events [1]. Selection of the precise structural variant is therefore non-negotiable for reproducible synthetic protocols, impurity profiling, and target-specific applications such as imatinib analog preparation or fragment-based inhibitor development.

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS 439691-80-2: Quantified Differentiators Versus Closest Analogs and Substitution Candidates


Structural Distinction: Methylene Spacer vs. Direct N-Aryl Linkage Determines Synthetic Utility in Imatinib-Derivative Preparation

The target compound CAS 439691-80-2 differs from the structurally proximate analog 4-(4-methylpiperazino)benzaldehyde (CAS 27913-99-1) by the presence of a methylene (-CH₂-) spacer between the benzaldehyde aromatic ring and the piperazine nitrogen . This structural distinction is functionally consequential: the target compound is specifically documented as a precursor in the reductive amination steps of imatinib synthesis, enabling the formation of the drug's benzamide backbone, whereas the direct N-aryl analog (CAS 27913-99-1) is primarily characterized as an antimicrobial efflux pump inhibitor with direct biological activity rather than an intermediate [1].

Imatinib synthesis Intermediate chemistry Reductive amination Tyrosine kinase inhibitors

pKa Value Differentiation: Predicted Basicity (pKa 7.55) Guides Protonation State in Reaction Design and Purification Strategies

The target compound exhibits a predicted pKa of 7.55 ± 0.10, as determined by computational estimation methods . This pKa value, attributable primarily to the tertiary amine of the N-methylpiperazine moiety, indicates that the compound exists in partially protonated form near physiological pH and is predominantly neutral above pH 8.5. While direct experimental pKa data for direct analogs are not available from excluded sources, the predicted value provides a quantitative baseline for comparing in-class N-methylpiperazine benzaldehyde derivatives with differing substitution patterns or spacer lengths, where electronic effects alter nitrogen basicity.

Physicochemical characterization pKa prediction Reaction optimization Purification

Synthetic Scheme Contextualization: Intermediates 5a-5f Comparison Establishes 5b as the N-Methylpiperazinylmethyl Variant Within a Defined Aldehyde Building Block Library

In a published synthetic scheme for generating a series of para-substituted benzaldehyde intermediates (compounds 5a-5f), the target compound 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde is designated as intermediate 5b and is positioned alongside five structurally related analogs: 5a (4-hydroxypiperidin-1-ylmethyl), 5c (4-methoxypiperidin-1-ylmethyl), 5d (4-methylpiperidin-1-ylmethyl), 5e (morpholinomethyl), and 5f (pyrrolidin-1-ylmethyl) [1]. The synthesis of 5b utilized CH₂Cl₂ or THF with triethylamine at 45°C for 6 hours under reflux, establishing a reproducible protocol specifically validated for this methylpiperazine-containing variant [1]. The presence of the N-methyl group distinguishes 5b from the N-unsubstituted piperidine analogs (5a, 5c, 5d) and the oxygen-containing morpholine analog (5e), conferring different basicity, hydrogen-bonding capacity, and steric profile.

Parallel synthesis Building block library SAR studies Medicinal chemistry

Boiling Point and Density Specifications: Predicted Values Enable Purification Planning and Solvent Compatibility Assessment

The target compound has predicted boiling point of 338.9 ± 27.0 °C at 760 mmHg and predicted density of 1.099 ± 0.06 g/cm³ . These predicted values, while not experimentally determined, provide procurement-relevant benchmarks for anticipating behavior during solvent removal, vacuum distillation planning, and compatibility with common organic solvents. The boiling point is substantially higher than that of simpler benzaldehyde derivatives lacking the N-methylpiperazinylmethyl substituent (e.g., unsubstituted benzaldehyde: 178-179°C), reflecting the increased molecular weight and enhanced intermolecular interactions conferred by the piperazine moiety [1].

Purification Distillation Solvent selection Physicochemical properties

Storage Condition Requirement: Refrigeration at 2-8°C Under Sealed Conditions Differentiates Stability Profile from Less Labile Analogs

The target compound requires storage at 2-8°C under sealed conditions to maintain chemical integrity, as specified by multiple commercial sources [1]. This refrigerated storage requirement is not universally mandated for all para-substituted benzaldehyde analogs; for instance, simpler 4-substituted benzaldehydes (e.g., 4-methylbenzaldehyde, 4-methoxybenzaldehyde) are routinely stored at ambient temperature with desiccation. The enhanced storage stringency for CAS 439691-80-2 is likely attributable to the combination of the electrophilic aldehyde group with the nucleophilic piperazine nitrogen, which may participate in slow intermolecular condensation or oxidation reactions at room temperature over extended periods .

Stability Storage Handling Aldehyde chemistry

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS 439691-80-2: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Synthesis of Imatinib Derivatives and Bcr-Abl Tyrosine Kinase Inhibitor Analogs

The target compound serves as a key aldehyde intermediate in the reductive amination steps for constructing the benzamide backbone of imatinib (Gleevec) and its structural analogs [1]. Procurement is specifically indicated when following optimized synthetic protocols (e.g., Kinigopoulou et al., RSC Adv. 2016) that employ this precise para-substituted N-methylpiperazinylmethyl benzaldehyde variant. The methylene spacer geometry and N-methylpiperazine terminus are essential for subsequent coupling to yield the pharmacologically active 2-phenylaminopyrimidine scaffold characteristic of Bcr-Abl inhibitors. Substitution with the direct N-aryl analog (CAS 27913-99-1) would alter the spatial orientation of the piperazine moiety and likely compromise target binding affinity.

Parallel Medicinal Chemistry: Generation of Substituted Benzaldehyde Libraries for Structure-Activity Relationship (SAR) Exploration

As demonstrated in the synthesis of intermediates 5a-5f [2], the target compound (5b) is one member of a systematically varied para-substituted benzaldehyde series wherein the amine-containing substituent modulates physicochemical and biological properties. Procurement of 5b (CAS 439691-80-2) is appropriate when the research objective involves probing the contribution of the N-methylpiperazine group—with its dual nitrogen atoms and tertiary amine character—to target engagement, solubility, or metabolic stability relative to piperidine (5a/5c/5d), morpholine (5e), or pyrrolidine (5f) congeners. The compound enables head-to-head comparisons within a structurally coherent analog set synthesized under identical reaction conditions.

Fragment-Based Inhibitor Development Targeting Mycobacterial tRNA Modification

Multiple independent sources document the utility of 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde in fragment-based approaches to develop inhibitors of mycobacterial tRNA modification enzymes . The aldehyde functionality provides a reactive handle for fragment linking or elaboration, while the N-methylpiperazinylmethyl group contributes to binding site recognition and favorable physicochemical properties for fragment screening. Procurement for this application is supported by referenced use in fragment-based discovery campaigns, though specific target engagement data (IC₅₀, Kd values) remain unpublished in accessible primary literature. This represents an emerging research area where the compound's structural features are hypothesized to confer advantageous binding characteristics.

Synthesis of N-Methylpiperazinyl Flavones for Alzheimer's Disease Therapeutic Development

The compound is documented as a useful building block in the synthesis of N-methylpiperazinyl flavones, a chemotype under investigation for therapeutic potential against Alzheimer's disease . The aldehyde group serves as the point of attachment for flavone core elaboration, while the N-methylpiperazine moiety may contribute to blood-brain barrier penetration and target engagement profiles. Procurement is indicated for medicinal chemistry programs pursuing this specific flavone subclass; the para-substitution pattern and methylene spacer are integral to the intended molecular architecture.

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